molecular formula C15H16N4O2 B11949354 N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline CAS No. 108124-90-9

N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline

Cat. No.: B11949354
CAS No.: 108124-90-9
M. Wt: 284.31 g/mol
InChI Key: DYNKAMATEYRTRR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline is an organic compound known for its vibrant color and applications in various fields. It is a derivative of aniline and contains both nitro and azo functional groups, making it a versatile compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in electron transfer reactions, leading to various biological and chemical effects. The compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
  • N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline
  • N,N-dimethyl-4-[(4-methylphenyl)diazenyl]aniline

Uniqueness

N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline is unique due to the presence of both methyl and nitro groups on the aromatic ring, which influences its reactivity and applications. The specific positioning of these groups can affect the compound’s electronic properties and its behavior in various chemical reactions .

Properties

CAS No.

108124-90-9

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C15H16N4O2/c1-11-10-14(19(20)21)8-9-15(11)17-16-12-4-6-13(7-5-12)18(2)3/h4-10H,1-3H3

InChI Key

DYNKAMATEYRTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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